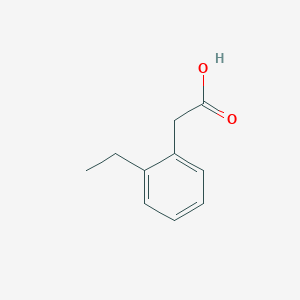

2-(2-Ethylphenyl)acetic acid

Descripción general

Descripción

2-(2-Ethylphenyl)acetic acid is a chemical compound with the CAS Number: 19418-95-2 . It has a molecular weight of 164.2 and its IUPAC name is (2-ethylphenyl)acetic acid .

Molecular Structure Analysis

The molecular formula of this compound is C10H12O2 . The average mass is 164.201 Da and the monoisotopic mass is 164.083725 Da .Physical And Chemical Properties Analysis

This compound is a solid substance . It has a melting point of 82-86 degrees Celsius .Aplicaciones Científicas De Investigación

1. Chiral Auxiliary Compound

2-Hydroxy-2-(ethoxyphenylphosphinyl)acetic acid, a compound related to 2-(2-Ethylphenyl)acetic acid, has been explored as a chiral phosphonic auxiliary. Preliminary studies indicate its potential as a chiral derivatizing agent for amines and alcohols. This application is significant in the field of stereoselective synthesis, allowing for the separation of diastereomeric alcohols and amines in 31P NMR spectra (Majewska, 2019).

2. Biotransformation and Absolute Configuration Determination

The biotransformation of 2-hydroxy-2-(ethoxyphenylphosphinyl)acetic acid, another related compound, was investigated using bacterial species as biocatalysts. This research contributes to the understanding of stereoselective reactions and the determination of absolute configurations of stereogenic centers, which is critical in the development of new pharmaceuticals and agrochemicals (Majewska, 2015).

3. Synthesis and Structure Analysis in Drug Development

The synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, which involves a compound structurally similar to this compound, has been studied. Its molecular docking analysis targeting the VEGFr receptor indicates potential anticancer applications. This type of research is crucial in the development of new drugs, especially in the field of cancer therapy (Sharma et al., 2018).

4. Auxin Activity and Molecular Structure Studies

Research on 2-alkylindole-3-acetic acids, which includes compounds structurally related to this compound, has shown that these compounds display auxin activity. Understanding the relationship between molecular structure and plant growth-promoting activity is significant in agricultural science, especially for the development of new plant growth regulators (Antolić et al., 2004).

5. Protective Group Utilization in Organic Synthesis

The (2-nitrophenyl)acetyl group, derived from (2-nitrophenyl)acetic acid, has been used as a hydroxyl protecting group in organic synthesis. Its stability under common transformations and selective removal capabilities are significant in the synthesis of complex organic molecules, particularly in carbohydrate chemistry (Daragics & Fügedi, 2010).

Safety and Hazards

The safety information for 2-(2-Ethylphenyl)acetic acid indicates that it has some hazards associated with it. The GHS pictograms indicate that it can cause harm if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray (P261), wash thoroughly after handling (P264), do not eat, drink or smoke when using this product (P270), use only outdoors or in a well-ventilated area (P271), wear protective gloves/protective clothing/eye protection/face protection (P280), and more .

Mecanismo De Acción

Target of Action

This compound is a derivative of acetic acid, which is known to have antimicrobial properties . .

Mode of Action

The mode of action of 2-(2-Ethylphenyl)acetic acid is not well-documented. As a derivative of acetic acid, it may share some of its properties. Acetic acid is known to disrupt the pH balance in microbial cells, leading to their death . .

Biochemical Pathways

Acetic acid, a related compound, is involved in the acetyl CoA pathway, a key biochemical pathway in many organisms . .

Pharmacokinetics

It is known that most non-steroidal anti-inflammatory drugs (nsaids), which include many acetic acid derivatives, are mainly administered orally and are subject to considerable first-pass metabolism .

Result of Action

Given its structural similarity to acetic acid, it may have antimicrobial properties . .

Propiedades

IUPAC Name |

2-(2-ethylphenyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-2-8-5-3-4-6-9(8)7-10(11)12/h3-6H,2,7H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDWCPOOBGCOZAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

19418-95-2 | |

| Record name | 2-(2-ethylphenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-isopropyl-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2760809.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)hydrazine hydrochloride](/img/structure/B2760811.png)

![[2-(Difluoromethoxy)-3-methoxyphenyl]methanamine hydrochloride](/img/no-structure.png)

![5-Bromo-N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]pyrimidin-2-amine](/img/structure/B2760822.png)

![3,4-Dimethyl-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide](/img/structure/B2760825.png)

![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2760826.png)

![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)morpholine-4-carboxamide](/img/structure/B2760831.png)